molecular formula C20H40O7 B3189068 D-Glucitol monomyristate CAS No. 27379-58-4

D-Glucitol monomyristate

Cat. No.: B3189068
CAS No.: 27379-58-4
M. Wt: 392.5 g/mol
InChI Key: QNOBYPFIKDXBPL-UHFFFAOYSA-N
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Description

D-Glucitol monomyristate is a nonionic surfactant synthesized via esterification of D-glucitol (sorbitol, a six-carbon sugar alcohol) with myristic acid (a saturated C14 fatty acid). Its CAS numbers are 215-602-0 and 1333-68-2, and it was registered under EU regulations on May 31, 2018 . As a sugar alcohol fatty acid ester, it exhibits amphiphilic properties, making it suitable for applications in food, cosmetics, and pharmaceuticals as an emulsifier, thickener, or stabilizer .

D-Glucitol derivatives are notable for their biocompatibility and biodegradability. The sugar alcohol backbone provides hydrophilicity, while the fatty acid chain contributes lipophilicity, enabling micelle formation and interfacial activity .

Properties

CAS No.

27379-58-4

Molecular Formula

C20H40O7

Molecular Weight

392.5 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] tetradecanoate

InChI

InChI=1S/C20H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(24)27-15-17(23)20(26)19(25)16(22)14-21/h16-17,19-23,25-26H,2-15H2,1H3/t16-,17+,19-,20-/m1/s1

InChI Key

QNOBYPFIKDXBPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Chain Length & Solubility: Shorter chains (e.g., C12 monolaurate) increase water solubility, while longer chains (e.g., C16 monopalmitate) enhance lipid compatibility .
  • HLB Values: Myristate (C14) provides an intermediate hydrophilic-lipophilic balance (HLB ~8–12), suitable for oil-in-water emulsions. Monolaurate (C12) may have higher HLB (~12–15), favoring water-based systems .
  • Thermal Stability: Longer saturated chains (e.g., monopalmitate) exhibit higher melting points compared to unsaturated analogs like monooleate .

Comparison with Non-Glucitol Polyol Esters

Diglycerol Monomyristate

  • Structure : Contains a diglycerol backbone (two glycerol units) esterified with myristic acid.
  • Self-Assembly : Forms reverse micelles in styrene, as shown by SAXS studies. The branched polyol structure enables larger micellar cores compared to glucitol esters, enhancing solubilization of hydrophobic compounds .
  • Applications: Preferred in nanotechnology and polymer science for templating nanomaterials .

Glycerol Monostearate

  • Structure : Glycerol esterified with stearic acid (C18).
  • Functionality : Less hydrophilic than glucitol esters due to fewer hydroxyl groups, limiting water solubility. Widely used in baked goods and pharmaceuticals .

Q & A

Q. What experimental methodologies are recommended for synthesizing D-glucitol monomyristate in laboratory settings?

this compound is synthesized via esterification of D-glucitol (sorbitol) with myristic acid. Key steps include:

  • Catalytic esterification : Use lipase enzymes (e.g., immobilized Candida antarctica lipase B) under controlled temperature (50–60°C) and solvent-free conditions to optimize yield .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol to isolate the monomyristate ester .
  • Validation : Confirm purity via thin-layer chromatography (TLC) and quantify using HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

A multi-technique approach is essential:

  • NMR : Analyze 1^1H and 13^13C spectra to identify ester carbonyl signals (~173 ppm in 13^13C NMR) and glucitol backbone protons (3.5–4.5 ppm in 1^1H NMR) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular ion peaks (e.g., m/z 489.6 for [M+Na]+^+) .
  • FT-IR : Detect ester C=O stretching vibrations (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Q. What are the primary biological roles of this compound in cellular studies?

As a nonionic surfactant, it modulates membrane permeability and enhances drug solubility. Methodological considerations:

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests on cell lines (e.g., Caco-2) at concentrations ≤100 µM to avoid artifacts .
  • Permeability studies : Employ Franz diffusion cells with artificial membranes to quantify transport efficiency .

Advanced Research Questions

Q. How do enzymatic pathways metabolize this compound, and what assays validate these processes?

Metabolic breakdown involves:

  • Esterase-mediated hydrolysis : Incubate with porcine liver esterase (PLE) or human carboxylesterase (CES1) in phosphate buffer (pH 7.4, 37°C). Monitor D-glucitol release via enzymatic assays (e.g., Enzytec™ kits for polyols) .
  • Beta-oxidation of myristic acid : Track 14^{14}C-labeled metabolites in hepatocyte cultures using scintillation counting .
  • Data interpretation : Compare hydrolysis rates across enzymes using Michaelis-Menten kinetics and LC-MS to identify intermediates .

Q. What environmental fate and bioaccumulation potential does this compound exhibit?

Key findings and methods:

  • Bioaccumulation factor (BCF) : Predicted via QSAR models (e.g., BCFBAF v3.01), yielding BCF values of 36–92 L/kg, indicating low bioaccumulation .
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48-h EC50_{50} >10 mg/L) and algal growth inhibition assays (OECD 201) to confirm low ecotoxicity .
  • Degradation studies : Use OECD 301B ready biodegradability tests; >60% mineralization in 28 days suggests environmental persistence is unlikely .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

Contradictions often arise from solvent polarity and temperature effects. Methodological solutions:

  • Solubility profiling : Use shake-flask method across solvents (e.g., water, ethanol, hexane) at 25°C and 37°C, quantified via UV-Vis spectrophotometry .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free fatty acids) indicate hydrolysis susceptibility .
  • Data normalization : Report solubility as logP values and stability as half-life (t1/2_{1/2}) under standardized conditions to enable cross-study comparisons .

Methodological Best Practices

  • Referencing : Cite primary sources (e.g., U.S. EPA models, ECHA reports) and avoid non-peer-reviewed platforms .
  • Data validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to address variability .
  • Ethical reporting : Disclose conflicts of interest and raw data in supplementary materials per journal guidelines .

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